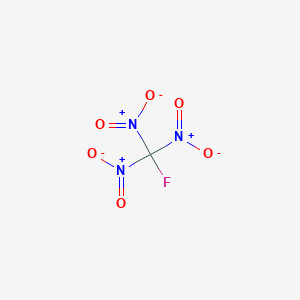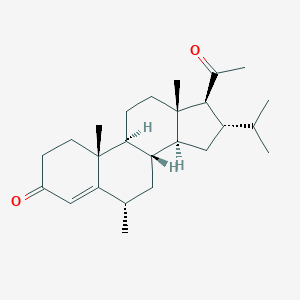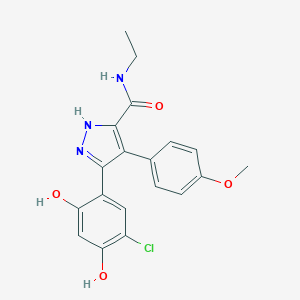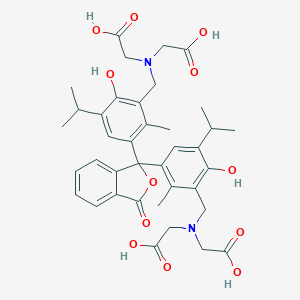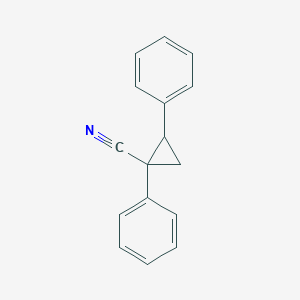
Cyclopropanecarbonitrile, 1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarbonitrile, 1,2-diphenyl- is a chemical compound that is commonly used in scientific research. It is a colorless liquid with a molecular formula of C17H13N. This compound is also known as Difenamizole and is used as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarbonitrile, 1,2-diphenyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of certain proteins that are involved in cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
Cyclopropanecarbonitrile, 1,2-diphenyl- has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, which makes it a potential treatment for various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropanecarbonitrile, 1,2-diphenyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been shown to have a high yield and purity when synthesized using the method described above. However, this compound has some limitations for lab experiments. It is toxic and should be handled with care. It is also expensive, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Cyclopropanecarbonitrile, 1,2-diphenyl-. One potential direction is the further study of its anti-cancer properties. This compound has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another potential direction is the study of its anti-inflammatory properties. This compound could be a potential treatment for various inflammatory diseases, and further research could lead to the development of new anti-inflammatory drugs.
Conclusion
Cyclopropanecarbonitrile, 1,2-diphenyl- is a chemical compound that has various scientific research applications. It is used as an intermediate in the synthesis of various organic compounds and has been studied for its potential anti-cancer and anti-inflammatory properties. The mechanism of action of this compound is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Cyclopropanecarbonitrile, 1,2-diphenyl- has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of this compound, including the further study of its anti-cancer and anti-inflammatory properties.
Métodos De Síntesis
Cyclopropanecarbonitrile, 1,2-diphenyl- can be synthesized by reacting 2-benzylidenemalononitrile with cyclopropanol in the presence of a base. The reaction yields the desired product with a high yield and purity. This method is commonly used in the laboratory to synthesize this compound.
Aplicaciones Científicas De Investigación
Cyclopropanecarbonitrile, 1,2-diphenyl- has various scientific research applications. It is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals. This compound has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
Número CAS |
10224-14-3 |
|---|---|
Nombre del producto |
Cyclopropanecarbonitrile, 1,2-diphenyl- |
Fórmula molecular |
C16H13N |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1,2-diphenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H13N/c17-12-16(14-9-5-2-6-10-14)11-15(16)13-7-3-1-4-8-13/h1-10,15H,11H2 |
Clave InChI |
MIVVDTYTHSYGAF-UHFFFAOYSA-N |
SMILES |
C1C(C1(C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(C1(C#N)C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
1,2-Diphenylcyclopropanecarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



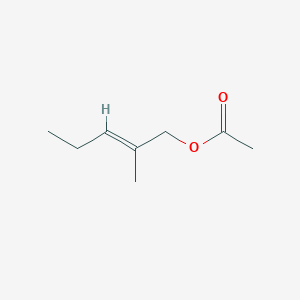
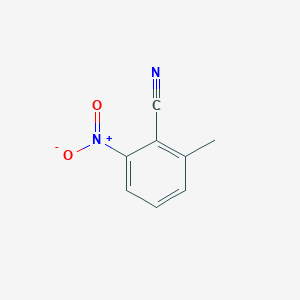
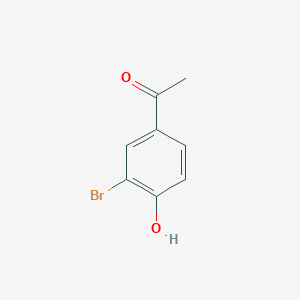
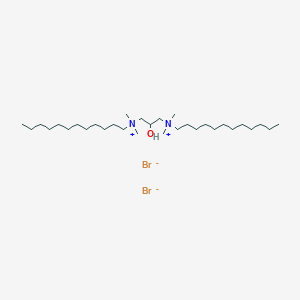
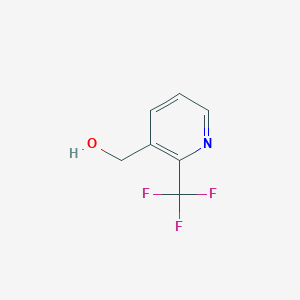
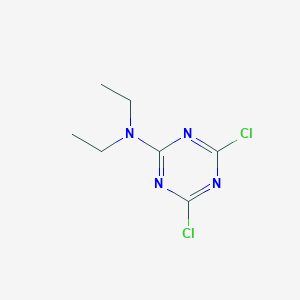
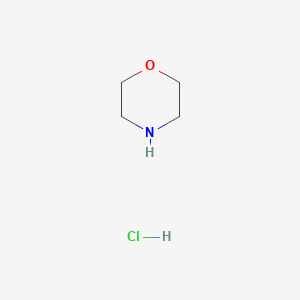
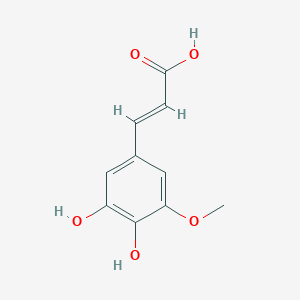
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
